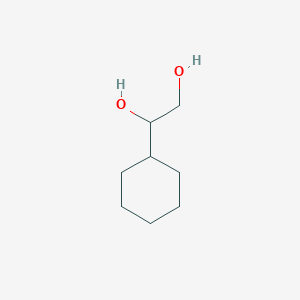

1-Cyclohexylethane-1,2-diol

Description

Foundational Significance in Contemporary Organic Synthesis and Chiral Pool Strategies

In the pursuit of enantiomerically pure compounds, particularly for pharmaceuticals and materials science, chemists often rely on "chiral pool" synthesis. This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials to build complex chiral molecules. ntu.edu.sg 1-Cyclohexylethane-1,2-diol, particularly its enantiopure forms like (S)-(+)-cyclohexylethane-1,2-diol, is a prime example of a compound derived from or used within such strategies. rsc.orgmit.edu

Its foundational significance lies in its ability to act as a chiral precursor. The inherent chirality of the diol can be transferred to new molecules, allowing for the controlled synthesis of specific stereoisomers. Researchers have utilized (S)-1-cyclohexylethane-1,2-diol as a starting material in synthetic pathways designed to install multiple stereogenic centers with high degrees of control over both relative and absolute stereochemistry. mit.edu This control is paramount in asymmetric synthesis, where the three-dimensional arrangement of atoms dictates the final properties of the molecule. The use of such chiral building blocks circumvents the need for often complex and less efficient methods of separating stereoisomers later in a synthesis.

Stereochemical Diversity and Isomerism of this compound in Research

This compound possesses two chiral centers at positions 1 and 2 of the ethane (B1197151) chain, giving rise to a rich stereochemical landscape. This results in the existence of enantiomers, namely (R)-1-cyclohexylethane-1,2-diol and (S)-1-cyclohexylethane-1,2-diol. core.ac.uktypeset.iogoogleapis.com The specific spatial arrangement of the hydroxyl groups and the cyclohexyl group in these isomers is a critical factor in their application.

The synthesis of these specific stereoisomers is a key area of research. One prominent method is the enzymatic asymmetric dihydroxylation of vinylcyclohexane (B147605). core.ac.uktypeset.io This biocatalytic approach can produce the (R) and (S) enantiomers with high selectivity. The ability to access individual enantiomers is crucial, as they can serve as enantiocomplementary catalysts or lead to products with opposing biological activities. For instance, derivatives of these enantiomerically pure diols have been prepared for use as chiral auxiliaries, which are compounds temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. rsc.org

Role as a Versatile Synthetic Scaffold and Building Block in Complex Molecular Architectures

The structure of this compound makes it an exceptionally versatile synthetic scaffold. The two hydroxyl groups provide reactive handles for a wide variety of chemical transformations, while the cyclohexyl group imparts specific steric and conformational properties to the molecule and its derivatives.

Modern synthetic strategies often deconstruct a complex target molecule into simpler, achievable building blocks. bris.ac.uk this compound serves as such a building block for constructing intricate molecular architectures. For example, research has demonstrated its use in the synthesis of complex ketoaldehyde fragments. mit.edu In this context, the diol provides a pre-defined stereochemical framework upon which the rest of the molecule is built.

Furthermore, the diol scaffold is instrumental in the development of ligands for asymmetric catalysis. By modifying the hydroxyl groups, chemists can synthesize chiral diphosphine ligands. acs.org These ligands coordinate to transition metals to form catalysts that can mediate a vast array of enantioselective reactions, such as hydrogenations and carbon-carbon bond formations. The conformational rigidity and chirality endowed by the this compound backbone are essential for achieving high levels of enantioselectivity in these catalytic processes. Similarly, aminodiol derivatives based on related cyclohexane-diol structures have been successfully used as chiral catalysts in reactions like the addition of diethylzinc (B1219324) to aldehydes. mdpi.com

Interactive Data Tables

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H16O2 |

| Average Mass | 144.214 Da |

| Monoisotopic Mass | 144.115030 Da |

| ChemSpider ID | 9194175 |

Data sourced from ChemSpider. chemspider.com

Reported Applications in Synthesis

| Application | Starting Material | Key Transformation | Product/Intermediate | Reference |

| Synthesis of Chiral Intermediates | (S)-(+)-cyclohexylethane-1,2-diol | Multi-step synthesis | Ketoaldehyde Fragment | mit.edu |

| Asymmetric Dihydroxylation | Vinylcyclohexane | Enzymatic Dihydroxylation | (R)- and (S)-1-cyclohexylethane-1,2-diol | core.ac.uktypeset.io |

| Chiral Ligand Synthesis | Mandelic Acid (related precursor) | Multi-step synthesis | Chiral Diphosphine Ligands | ntu.edu.sgacs.org |

| Chiral Auxiliary Preparation | Racemic diol derivatives | Enzymatic Hydrolysis | Optically Active Diol Derivatives | rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexylethane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c9-6-8(10)7-4-2-1-3-5-7/h7-10H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXFBCPKEVLRTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452018 | |

| Record name | 1,2-Ethanediol, 1-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59411-58-4 | |

| Record name | 1,2-Ethanediol, 1-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Cyclohexylethane 1,2 Diol

Enantioselective and Diastereoselective Synthesis of 1-Cyclohexylethane-1,2-diol

The controlled introduction of chirality into this compound is paramount for its application in the synthesis of complex molecules. Methodologies that can selectively produce a specific stereoisomer are of high value. While methods for producing racemic this compound exist, such as the reaction of vinylcyclohexane (B147605) with hydrogen peroxide to yield (±)-1-cyclohexylethane-1,2-diol, the emphasis of modern synthetic chemistry lies in asymmetric synthesis.

Asymmetric Dihydroxylation (AD) Approaches

Asymmetric dihydroxylation has emerged as a powerful tool for the synthesis of chiral diols from prochiral alkenes. organic-chemistry.org This method typically employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand and a stoichiometric co-oxidant. organic-chemistry.orgnih.gov The Sharpless asymmetric dihydroxylation is a prominent example of this approach. nih.govencyclopedia.pub

The Sharpless asymmetric dihydroxylation provides a reliable method for the conversion of vinylcyclohexane to enantiomerically enriched this compound. typeset.ioscispace.com This reaction utilizes a pre-packaged mixture of reagents, known as AD-mix, which contains potassium osmate (K₂OsO₂(OH)₄), a chiral ligand, and a co-oxidant like potassium ferricyanide (B76249) (K₃Fe(CN)₆). nih.govencyclopedia.pub The choice of the chiral ligand, typically a dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) derivative, dictates the facial selectivity of the dihydroxylation, leading to the formation of either the (R)- or (S)-diol. yale.edu

For the synthesis of (R)-2-cyclohexylethane-1,2-diol, the Sharpless asymmetric dihydroxylation of vinylcyclohexane has been successfully employed. soton.ac.uk The reaction demonstrates the utility of this protocol in generating specific stereoisomers of the target diol.

The enantioselectivity of the Sharpless asymmetric dihydroxylation is highly dependent on the structure of the chiral ligand. encyclopedia.pub Cinchona alkaloids and their derivatives are the most commonly used ligands. unipd.it Dimeric ligands, such as those incorporating pyrimidine (B1678525) (PYR) or phthalazine (B143731) (PHAL) linkers, have been shown to be particularly effective. encyclopedia.pubyale.edu

The ligand (DHQD)₂PYR, a derivative of dihydroquinidine, has been specifically utilized in the asymmetric dihydroxylation of vinylcyclohexane to produce this compound with high enantiomeric excess. soton.ac.uk One study reported achieving an 85% yield of the diol with a 97% enantiomeric excess (e.e.) using this ligand. soton.ac.uk The structure of these dimeric ligands creates a chiral binding pocket that orients the alkene substrate for attack by the osmium tetroxide from a specific face, thus inducing asymmetry. harvard.edu The choice between AD-mix-α, containing (DHQ)₂PHAL, and AD-mix-β, containing (DHQD)₂PHAL, allows for the selective synthesis of either enantiomer of the diol. nih.govyale.edu

Table 1: Sharpless Asymmetric Dihydroxylation of Vinylcyclohexane

| Ligand | Product | Yield | Enantiomeric Excess (e.e.) |

|---|---|---|---|

| (DHQD)₂PYR | (R)-1-Cyclohexylethane-1,2-diol | 85% | 97% |

Data sourced from a study on the synthesis of chiral ligands. soton.ac.uk

The role of the co-oxidant in the Sharpless asymmetric dihydroxylation is to regenerate the osmium(VIII) species from the osmium(VI) ester intermediate, allowing for a catalytic cycle. organic-chemistry.org Potassium ferricyanide (K₃Fe(CN)₆) is a commonly used stoichiometric oxidant, often in the presence of potassium carbonate. nih.govencyclopedia.pub N-methylmorpholine N-oxide (NMO) is another effective co-oxidant. organic-chemistry.orgyork.ac.uk

An alternative to chemocatalysis is the use of enzymes for asymmetric dihydroxylation. Biocatalysis offers the advantages of mild reaction conditions and often high stereoselectivity. core.ac.ukrsc.org

Dioxygenase enzymes are capable of catalyzing the cis-dihydroxylation of double bonds. core.ac.ukresearchgate.net For example, the biotransformation of vinylcyclohexane to this compound has been achieved using a chlorobenzene (B131634) dioxygenase (CDO) mutant, CDO M232A. core.ac.uk This enzymatic approach provides a direct route to the chiral diol from its alkene precursor. The design of these biocatalysts, through protein engineering, can enhance their substrate specificity and stereoselectivity for a particular transformation. core.ac.uk Chiral gas chromatography-flame ionization detection (GC-FID) analysis can be used to determine the enantiomeric composition of the resulting this compound. core.ac.uktypeset.io

Enzymatic Asymmetric Dihydroxylation of Alkenes to Chiral this compound

Catalytic Asymmetric Ring-Opening/Cross-Metathesis for Diol Synthesis

A powerful strategy for the enantioselective synthesis of 1,2-anti-diols involves an asymmetric ring-opening/cross-metathesis (AROCM) reaction. nih.govnih.gov This method utilizes a chiral catalyst, specifically a cyclometalated chiral-at-ruthenium complex, to facilitate the desymmetrization of meso-substituted cyclobutenes. nih.gov The reaction proceeds with high anti-diastereoselectivity and can achieve high enantioselectivity. nih.gov This approach consolidates the formation of multiple stereocenters into a single catalytic transformation, offering an efficient route to functionally rich and versatile synthetic building blocks. nih.govnih.gov The resulting 1,5-diene products contain differentiated alkenes, allowing for further chemoselective modifications. nih.gov

Stereoselective Reduction of Precursor Compounds

The stereoselective reduction of α-keto esters serves as a key method for producing chiral α-hydroxy esters, which are precursors to 1,2-diols. One notable approach involves the use of sodium triacetoxyborohydride (B8407120) as a mild reducing agent for the reduction of 3-[[(p-nitrophenyl)sulfonyl]oxy]-2-keto esters, which yields syn-3-[[(p-nitrophenyl)sulfonyl]oxy]-2-hydroxy esters with good yields. dtic.mil The stereoselectivity of this reduction is rationalized by the Felkin-Ahn model. dtic.mil While direct evidence for the synthesis of (R)-1-cyclohexylethane-1,2-diol through this specific pathway from a cyclohexyl-substituted precursor was not found in the provided search results, the general methodology for creating chiral diols from α-hydroxy esters is well-established.

Electrochemically Driven Stereoselective Approaches to 1,2-Diol Derivatives

Electrochemical methods offer a sustainable and efficient alternative to traditional chemical synthesis, often avoiding the need for transition metal catalysts and harsh oxidizing agents. rsc.orgnih.govchemrxiv.orgewha.ac.krchemrxiv.org

An electrochemically driven strategy has been developed for the stereoselective synthesis of protected syn-1,2-diols from vinylarenes using N,N-dimethylformamide (DMF). rsc.orgnih.govchemrxiv.orgewha.ac.krchemrxiv.org This process is initiated by the electrochemical oxidation of the alkene to form a radical cation. nih.govchemrxiv.org This is followed by a nucleophilic attack from DMF. rsc.orgnih.govchemrxiv.org

A key aspect of the stereochemical control in this reaction is the proposed role of the trifluoroacetate (B77799) ion. It is suggested that this ion participates in the nucleophilic capture of a carbocation intermediate, which ultimately leads to a high syn-diastereoselectivity upon the second nucleophilic attack by DMF. rsc.orgnih.govchemrxiv.orgchemrxiv.orgrsc.org This method provides a direct, single-step route to protected syn-1,2-diols. nih.govchemrxiv.org The formyl protecting groups originating from DMF can be readily removed to yield the final 1,2-diol. nih.govrsc.org

| Parameter | Condition | Reference |

| Reaction Type | Electrochemical Oxidation | rsc.orgnih.govchemrxiv.org |

| Substrate | Vinylarenes | rsc.orgnih.govchemrxiv.orgewha.ac.krchemrxiv.org |

| Reagent | N,N-dimethylformamide (DMF) | rsc.orgnih.govchemrxiv.orgewha.ac.krchemrxiv.org |

| Key Additive | Trifluoroacetic acid (TFA) | chemrxiv.org |

| Stereoselectivity | syn-diastereoselectivity | rsc.orgnih.govchemrxiv.orgchemrxiv.orgrsc.org |

| Proposed Mechanism | Electrooxidation to radical cation, nucleophilic attack by DMF, capture of carbocation by trifluoroacetate ion. | nih.govchemrxiv.orgchemrxiv.orgrsc.org |

Non-Stereoselective (Racemic) Synthesis of this compound

In cases where stereochemistry is not a critical factor, racemic mixtures of this compound can be synthesized through more direct oxidative methods.

Oxidative Transformations of Alkenes (e.g., Cyclohexylethene)

The dihydroxylation of alkenes is a fundamental transformation for preparing 1,2-diols. chemrxiv.orgrsc.org The oxidation of cyclohexylethene can lead to the formation of this compound. Classical methods for this transformation include the Woodward-Prevost reaction and epoxidation followed by ring-opening, both of which proceed through cyclic intermediates that define the product's stereochemistry. chemrxiv.orgrsc.org The Sharpless asymmetric dihydroxylation, which uses osmium tetroxide, is a widely recognized method for producing syn-diols. rsc.org However, due to the high cost and toxicity of osmium, alternative methods using other metal-based catalysts in the presence of stoichiometric chemical oxidants have been developed. rsc.org

More recently, transition-metal-free approaches have emerged, though predicting the stereochemical outcome can sometimes be challenging. rsc.org For instance, the oxidation of naphthalene, an aromatic hydrocarbon, by cytochrome P450 enzymes can lead to the formation of diol derivatives, highlighting the potential of biocatalytic oxidation. researchgate.net

Hydrolysis of Epoxides (e.g., 2-Cyclohexyloxirane)

The hydrolysis of epoxides, such as 2-cyclohexyloxirane (B1347052), represents a fundamental and widely utilized method for the preparation of vicinal diols, including this compound. This reaction involves the cleavage of the three-membered ether ring of the epoxide by the addition of a water molecule. The process can be effectively promoted under acidic conditions or mediated by specific enzymes known as epoxide hydrolases.

Under acidic catalysis, the reaction typically proceeds with high efficiency. The mechanism involves the protonation of the epoxide oxygen, which activates the ring towards nucleophilic attack by water. mdpi-res.comtandfonline.com This attack generally occurs from the backside, leading to an anti-periplanar opening of the epoxide ring and resulting in the formation of a trans-diol. mdpi-res.comtandfonline.com For instance, the acid-catalyzed hydrolysis of various epoxides in aqueous media readily yields the corresponding 1,2-diols. mdpi-res.comtandfonline.com

The synthesis of enantiomerically pure forms of this compound has been documented, often in the context of preparing the chiral epoxide precursor, 2-cyclohexyloxirane. For example, (R)-2-Cyclohexylethane-1,2-diol can be prepared by the Sharpless asymmetric dihydroxylation of vinylcyclohexane, and this diol is a direct precursor to (R)-2-cyclohexyloxirane. soton.ac.uk Conversely, the hydrolysis of (S)-2-cyclohexyloxirane is a direct pathway to (S)-1-cyclohexylethane-1,2-diol. amazonaws.com

While specific research detailing a wide range of conditions for the hydrolysis of 2-cyclohexyloxirane is not extensively available in the public domain, the general principles of epoxide hydrolysis are well-established. The table below illustrates typical conditions that would be applicable for the acid-catalyzed hydrolysis of 2-cyclohexyloxirane to this compound, based on analogous transformations. rsc.org

Table 1: Representative Conditions for Acid-Catalyzed Hydrolysis of Epoxides

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Dilute H₂SO₄ | Water/THF | 25 - 50 | 2 - 6 | >90 |

| Dilute HClO₄ | Water | 25 | 4 | >95 |

Note: This data is representative of typical acid-catalyzed epoxide hydrolysis reactions and serves as an illustrative example.

Enzymatic hydrolysis offers a green and highly selective alternative to chemical methods. Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides, often with high regio- and enantioselectivity. mdpi.com This enzymatic approach can be particularly valuable for the kinetic resolution of racemic epoxides, yielding both an enantiopure diol and the unreacted enantiopure epoxide. mdpi.com The application of epoxide hydrolases has been demonstrated for a variety of substrates, including those structurally similar to 2-cyclohexyloxirane, such as styrene (B11656) oxide. acs.org

Advanced Chemical Transformations and Functionalization of 1 Cyclohexylethane 1,2 Diol

Selective Functionalization of Hydroxyl Groups in 1-Cyclohexylethane-1,2-diol

The presence of two hydroxyl groups in this compound offers opportunities for selective functionalization, but also poses the challenge of achieving high selectivity. Differentiating between the two hydroxyl groups is key to synthesizing valuable intermediates.

Regioselective and Chemoselective Mono-functionalization

Achieving mono-functionalization of a diol in the presence of a di-functionalization pathway is a significant challenge. Regioselectivity in unsymmetrical diols and chemoselectivity (mono- versus di-substitution) are crucial for synthetic efficiency. For a compound like this compound, where one hydroxyl group is adjacent to a cyclohexyl ring and the other to a methyl group, steric and electronic differences between the primary and secondary hydroxyls can be exploited.

Catalytic methods using organoboron compounds, such as diarylborinic acids, have proven effective for the regioselective monoacylation, sulfonylation, and alkylation of 1,2-diols. These catalysts are believed to form a tetracoordinate borinate complex with the diol, activating one hydroxyl group for reaction with an electrophile. The selectivity is often governed by steric hindrance, favoring the less hindered hydroxyl group.

Table 1: Examples of Regioselective Mono-functionalization of 1,2-Diols

| Diol Substrate | Reaction Type | Catalyst/Reagent | Selectivity (Primary vs. Secondary OH) | Yield |

|---|---|---|---|---|

| 1-Phenyl-1,2-ethanediol | Benzoylation | Diarylborinic Acid | High for primary OH | Good to Excellent |

| Styrene (B11656) Glycol | Tosylation | Dibutyltin Oxide | Preferential for primary OH | High |

| 1,2-Hexanediol | Silylation | Organocatalyst | High for primary OH | Excellent |

Desymmetrization of meso-Diols and Kinetic Resolution of Racemic Diols

Many synthetic routes produce diols as either meso compounds or racemic mixtures. Asymmetric synthesis often requires the separation or selective transformation of these stereoisomers.

Desymmetrization of meso-Diols: Meso compounds, such as meso-1-Cyclohexylethane-1,2-diol, possess two enantiotopic hydroxyl groups. Desymmetrization involves the selective functionalization of one of these groups, creating a chiral molecule. This is commonly achieved through enantioselective acylation using chiral catalysts. Chiral N,N-4-dimethylaminopyridine (DMAP) derivatives and complexes of copper with chiral ligands have been successfully used for the acylative desymmetrization of a variety of meso-1,2-diols. researchgate.net These catalysts create a chiral environment around the substrate, leading to a preferential reaction at one of the two enantiotopic hydroxyls. researchgate.netorganic-chemistry.org

Kinetic Resolution of Racemic Diols: Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. In this process, one enantiomer of the racemic diol reacts faster with a chiral catalyst or enzyme, leaving the unreacted, slower-reacting enantiomer in high enantiomeric excess. Lipases are frequently employed for the kinetic resolution of racemic 1,2-diols via enantioselective acylation. nih.gov For instance, lipases from Pseudomonas cepacia (PSL-C) have shown good conversion and high enantioselectivity in the acylation of racemic 1,2-diols containing a chiral quaternary center. nih.gov The choice of solvent and acylating agent is critical for achieving high efficiency in these resolutions. nih.govresearchgate.net

Table 2: Examples of Desymmetrization and Kinetic Resolution of 1,2-Diols

| Substrate | Transformation | Catalyst/Enzyme | Acylating Agent | Result (Enantiomeric Excess) |

|---|---|---|---|---|

| meso-1,2-Cyclohexanediol | Desymmetrization | Chiral DMAP derivative | Isobutyric Anhydride | Up to 83% ee for monoester |

| meso-1,2-Cyclopentanediol | Desymmetrization | Chiral 1,2-Diamine | Benzoyl Chloride | 98% ee for silyl-protected benzoate (B1203000) |

| (±)-Ethyl 2,3-dihydroxy-2-phenylpropanoate | Kinetic Resolution | Lipase PSL-C | Vinyl Acetate | High ee for remaining diol |

| (±)-1-Phenylethanol | Kinetic Resolution | Burkholderia cepacia lipase | Vinyl Acetate | >99% ee for (R)-acetate |

Catalytic Asymmetric Silylation of Hydroxyl Groups

Silylation is a common method for protecting hydroxyl groups. Catalytic asymmetric silylation allows for the enantioselective protection of one hydroxyl group in a diol. This transformation is valuable for the desymmetrization of meso-diols and can also be applied in kinetic resolutions. Chiral catalysts, often based on amino acids or other readily available chiral scaffolds, can promote the selective transfer of a silyl group (like tert-butyldimethylsilyl, TBDMS) to one of the hydroxyls. nih.gov These methods have been extended from simple 1,2-diols to more complex polyoxygenated molecules like 1,2,3-triols, demonstrating high levels of enantioselectivity. nih.gov The catalyst typically associates with the diol moiety through hydrogen bonding, creating a chiral pocket that directs the silylating agent to a specific hydroxyl group. nih.gov

Formation of Cyclic Derivatives from this compound

The two adjacent hydroxyl groups of this compound are perfectly positioned for the formation of five-membered cyclic derivatives. These cyclic compounds can serve as protected forms of the diol or as reactive intermediates for further transformations.

Synthesis of Cyclic Sulfates

Vicinal diols can be converted into cyclic sulfates, which are highly versatile synthetic intermediates. The synthesis is typically a two-step process: first, the diol is treated with thionyl chloride (SOCl₂) to form a cyclic sulfite. actachemscand.orgresearchgate.net This intermediate is then oxidized, commonly using a ruthenium catalyst (such as RuO₄ generated in situ from RuCl₃ and NaIO₄), to yield the corresponding cyclic sulfate. researchgate.net

Cyclic sulfates are potent electrophiles and readily undergo ring-opening reactions with a wide range of nucleophiles. This reactivity allows for the stereospecific introduction of new functional groups, making cyclic sulfates valuable alternatives to epoxides in organic synthesis. researchgate.net

Table 3: General Synthesis of Cyclic Sulfates from 1,2-Diols

| Step | Reagents | Intermediate/Product | Typical Conditions |

|---|---|---|---|

| 1. Sulfite Formation | Thionyl chloride (SOCl₂), Base (e.g., pyridine) | Cyclic Sulfite | Inert solvent (e.g., CCl₄, CH₂Cl₂), reflux |

| 2. Oxidation | RuCl₃ (cat.), NaIO₄ | Cyclic Sulfate | Solvent mixture (e.g., CCl₄/CH₃CN/H₂O) |

Access to Cyclic Ethers via Ortho Ester Intermediates

The transformation of 1,2-diols into cyclic ethers, such as epoxides, can be achieved through the use of ortho ester intermediates. This method provides a powerful way to convert the diol into a more reactive species under mild conditions. In this process, the diol is first reacted with a trialkyl orthoacetate (e.g., trimethyl orthoacetate) to form a cyclic ortho ester in situ. msu.edu

The subsequent treatment of this cyclic ortho ester with a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂), generates a reactive acetoxonium ion. msu.edu If there is a pendant hydroxyl group elsewhere in the molecule, it can act as an intramolecular nucleophile, attacking the acetoxonium ion to form a larger cyclic ether. In the absence of an internal nucleophile, this intermediate can lead to the formation of an epoxide, effectively serving as an epoxide surrogate. This one-pot method is advantageous as it avoids harsh conditions and is tolerant of various functional groups. msu.edu

Preparation of Cyclic Carbonates (e.g., 4-Cyclohexyl-1,3-dioxol-2-one)

The synthesis of cyclic carbonates from 1,2-diols is a significant transformation, providing compounds with applications as polar aprotic solvents, electrolytes for lithium-ion batteries, and monomers for polycarbonates. The direct conversion of this compound to 4-Cyclohexyl-1,3-dioxol-2-one is a thermodynamically challenging reaction due to the formation of water as a byproduct, which can promote the reverse reaction. semanticscholar.org Consequently, various catalytic systems and strategies have been developed to drive the reaction to completion.

Common methods involve reacting the diol with a suitable C1 source, such as carbon dioxide (CO₂), urea, or dimethyl carbonate (DMC).

Direct Carboxylation with CO₂: This is an atom-economical approach, but it often requires harsh reaction conditions or the use of dehydrating agents to remove the water formed. acs.orgbath.ac.uk Catalytic systems employing cerium oxide (CeO₂) in conjunction with a hydrating agent like 2-cyanopyridine have proven effective for the synthesis of various cyclic carbonates from diols in high yields. acs.org Another approach involves the use of N-heterocyclic carbene catalysts, which can facilitate the reaction at atmospheric pressure in the presence of an alkyl halide and a base like cesium carbonate. semanticscholar.orgrsc.org

Reaction with Urea: Utilizing urea as the carbonyl source offers a sustainable and phosgene-free route. researchgate.net This method benefits from readily available and inexpensive starting materials. Iron-catalyzed protocols, for instance, have been described for the synthesis of five-membered cyclic carbonates from vicinal diols and urea, where ammonia is the only stoichiometric byproduct, leading to high atom economy. researchgate.net Catalysts with both acidic and basic properties, such as zinc oxide (ZnO), have also shown high activity for this transformation. researchgate.net

Transesterification with Dimethyl Carbonate (DMC): Transesterification with DMC is another effective method. lu.sebeilstein-journals.orgrsc.org This reaction can be catalyzed by both basic and acidic catalysts, including ionic liquids. beilstein-journals.org The process often involves the formation of a monocarbonate intermediate, which then undergoes intramolecular cyclization to yield the desired cyclic carbonate. lu.se

The following table summarizes representative catalytic systems and conditions for the synthesis of cyclic carbonates from vicinal diols, which are applicable to the formation of 4-Cyclohexyl-1,3-dioxol-2-one.

| Carbonyl Source | Catalyst System | Solvent/Conditions | Key Features | Reference |

|---|---|---|---|---|

| CO₂ | CeO₂ / 2-Cyanopyridine | High Temperature | Cascade reaction where 2-cyanopyridine acts as a dehydrating agent. High yields reported for various diols. | acs.org |

| Urea | Iron(II) bromide (FeBr₂) | Solvent-free or High-boiling solvent, 140-160 °C | Sustainable process using inexpensive materials; high atom economy with ammonia as the only byproduct. | researchgate.net |

| CO₂ | N-Heterocyclic Carbene / Cs₂CO₃ / Alkyl Halide | Acetonitrile (CH₃CN), Atmospheric Pressure | Considerably milder conditions compared to other direct carboxylation methods. | semanticscholar.orgrsc.org |

| Dimethyl Carbonate (DMC) | Immobilized Candida antarctica lipase B (Novozym® 435) | Solvent-free, 90 °C | Green, enzymatic approach with high chemoselectivity. | lu.se |

| Dimethyl Carbonate (DMC) | Basic Ionic Liquids (e.g., [BMIM]OH) | 70-90 °C | Efficient catalysis under relatively mild conditions; catalyst can often be recycled. | beilstein-journals.org |

Derivatization to Aminoalcohols

Vicinal aminoalcohols are crucial structural motifs found in numerous biologically active compounds and are valuable as chiral auxiliaries in asymmetric synthesis. citedrive.comnih.gov The conversion of this compound to the corresponding aminoalcohols, such as 2-amino-1-cyclohexylethanol, can be achieved through several synthetic strategies.

A prevalent and classical method involves a two-step sequence:

Epoxidation: The 1,2-diol is first converted to its corresponding epoxide, 2-cyclohexyloxirane (B1347052). This can be achieved through various methods, such as reaction with tosyl chloride followed by treatment with a base.

Aminolysis of the Epoxide: The resulting epoxide undergoes nucleophilic ring-opening with an amine (aminolysis). This reaction is highly efficient and can be catalyzed by various Lewis or Brønsted acids, as well as performed under catalyst-free conditions, sometimes with the aid of microwave irradiation to reduce reaction times. researchgate.netemich.eduresearchgate.netrroij.com The choice of amine allows for the introduction of a wide range of substituents. The regioselectivity of the ring-opening typically follows an Sₙ2 pathway, where the amine attacks the least sterically hindered carbon of the epoxide. rroij.com

More recently, direct methods for the amination of diols have been developed, offering a more atom- and step-economical alternative to the epoxide route. One of the most promising approaches is the "borrowing hydrogen" (BH) or "hydrogen autotransfer" methodology. citedrive.comnih.govacs.orgacs.orgnih.gov In this process, a transition metal catalyst, typically based on ruthenium, temporarily oxidizes the alcohol to a carbonyl intermediate, which then reacts with an amine to form an imine. citedrive.comnih.gov The metal hydride species, formed during the initial oxidation, then reduces the imine to the final aminoalcohol product, regenerating the catalyst and producing water as the sole byproduct. acs.org This strategy has been successfully applied to the enantioselective amination of racemic 1,2-diols, providing direct access to chiral aminoalcohols. citedrive.comnih.govacs.org

The table below outlines various methodologies for the synthesis of β-aminoalcohols, focusing on the aminolysis of a representative epoxide (cyclohexene oxide, as a proxy for 2-cyclohexyloxirane) and direct amination of diols.

| Method | Reagents/Catalyst | Substrate | Key Features | Reference |

|---|---|---|---|---|

| Epoxide Aminolysis | Various amines (aliphatic/aromatic), catalyst-free | Epoxide | High yields can be achieved, often requiring elevated temperatures or microwave heating. | emich.edu |

| Epoxide Aminolysis | Amines, Strontium Ferrite (SrFe₁₂O₁₉) nanocatalyst | Epoxide | Magnetic, recyclable heterogeneous catalyst; solvent-free conditions. | researchgate.net |

| Epoxide Aminolysis | Amines, Indium(III) bromide (InBr₃) | Epoxide | Mild and efficient promotion of aminolysis with good regio- and chemoselectivity. | rroij.com |

| Direct Amination (Borrowing Hydrogen) | Amine, RuCl₃ / Diphenyl phosphate | 1,2-Diol | Catalytic enantio-convergent amination of racemic diols. | citedrive.comnih.gov |

| Direct Amination (Borrowing Hydrogen) | Amine, Ruthenium(II)-complex | 1,2-Diol | Regioselective monoamination of diols. | nih.govresearchgate.net |

Applications of 1 Cyclohexylethane 1,2 Diol in Academic Synthetic Research

Chiral Building Block in Complex Organic Synthesis

The primary utility of enantiomerically pure compounds like 1-cyclohexylethane-1,2-diol lies in their ability to introduce chirality into a target molecule. ub.edu This strategy, often referred to as synthesis from the "chiral pool," is a powerful method for creating complex structures with precise three-dimensional arrangements. ub.edu

Stereocontrolled Construction of Advanced Intermediates

This compound serves as an excellent starting point for the stereocontrolled synthesis of other useful chiral intermediates. A key method for its preparation is the Sharpless asymmetric dihydroxylation of vinylcyclohexane (B147605), which can produce the diol with high enantiomeric purity. typeset.iocore.ac.uk For example, (R)-1-Cyclohexylethane-1,2-diol, produced with an enantiomeric excess (e.e.) of 97%, can be efficiently converted into (R)-2-Cyclohexyloxirane. This transformation highlights the diol's role in accessing valuable chiral epoxides, which are versatile intermediates for further synthetic manipulations.

The conversion of the diol to the epoxide is a critical step that preserves the stereochemical integrity established during the initial dihydroxylation. This allows chemists to introduce new functionalities with predictable stereochemistry, a fundamental requirement in the synthesis of complex natural products and pharmaceuticals.

Table 1: Synthesis of Advanced Intermediates from Vinylcyclohexane

| Starting Material | Key Intermediate | Advanced Intermediate | Reported Yield | Reported e.e. |

|---|---|---|---|---|

| Vinylcyclohexane | (R)-1-Cyclohexylethane-1,2-diol | (R)-2-Cyclohexyloxirane | 85% (for diol) | 97% (for diol) |

Synthesis of Enantiopure Target Molecules

The ultimate goal of using chiral building blocks is the total synthesis of enantiopure target molecules. soton.ac.uk While the direct synthesis of a final complex natural product starting from this compound is specifically documented in specialized literature, its role in creating key fragments is well-established. For instance, the enantiopure epoxides derived from it are common precursors in multi-step syntheses. soton.ac.uk The strategy involves leveraging the diol's defined stereocenters to set subsequent stereocenters throughout a synthetic sequence, culminating in a complex molecule with the correct absolute configuration. This approach has been successfully applied to the synthesis of various biologically active compounds and complex molecular architectures where precise stereocontrol is paramount. nih.gov

Precursor for Chiral Ligands and Catalysts in Asymmetric Transformations

Beyond its use as a structural component, this compound is a crucial precursor for the synthesis of chiral ligands. These ligands are designed to coordinate with transition metals, creating catalysts that can induce high levels of enantioselectivity in chemical reactions. tcichemicals.compsu.edu

Design and Synthesis of this compound-derived Ligands

The two hydroxyl groups of this compound provide convenient handles for chemical modification, allowing for the rational design of sophisticated ligands. A notable example is the synthesis of the novel two-carbon linked chiral ligand, [(2R)-2-cyclohexyl-2-(3H-inden-1-yl)ethyl]diphenylphosphine. The synthesis of this complex phosphine (B1218219) ligand was optimized to achieve a 61% yield from commercially available vinylcyclohexane, proceeding through the key (R)-1-cyclohexylethane-1,2-diol intermediate. This demonstrates a practical and efficient route to a highly specialized ligand framework, where the chirality originating from the diol is transferred to the final ligand structure. Such phosphine ligands are highly sought after for their potential in metal-catalyzed asymmetric reactions. nih.gov

Table 2: Synthesis of a Chiral Phosphine Ligand

| Precursor | Synthetic Steps | Final Ligand Product |

|---|---|---|

| (R)-1-Cyclohexylethane-1,2-diol | Multi-step sequence including conversion to epoxide and reaction with indenyl lithium and a phosphine source. | [(2R)-2-cyclohexyl-2-(3H-inden-1-yl)ethyl]diphenylphosphine |

Coordination Chemistry with Transition Metals (e.g., Rhodium, Ruthenium, Platinum)

Chiral phosphine ligands, such as those derived from this compound, exhibit strong coordination affinity for various transition metals, particularly those from Group 8 and 9, including rhodium, ruthenium, and platinum. academie-sciences.frgoogle.com The resulting metal complexes are the active species in asymmetric catalysis. For instance, the [(2R)-2-cyclohexyl-2-(3H-inden-1-yl)ethyl]diphenylphosphine ligand has been successfully complexed with RuCl2(PPh3)3 to form its corresponding ruthenium(II) complex. The formation of such "piano-stool" complexes creates a well-defined chiral environment around the metal center, which is essential for discriminating between the prochiral faces of a substrate in a catalytic reaction. cardiff.ac.uk The coordination chemistry of these systems is a critical area of study, as the structure and stability of the metal complex directly influence its catalytic efficacy. mdpi.comsrce.hr

Table 3: Example of a this compound-Derived Coordination Complex

| Chiral Ligand | Transition Metal Source | Resulting Coordination Complex |

|---|---|---|

| [(2R)-2-cyclohexyl-2-(3H-inden-1-yl)ethyl]diphenylphosphine | RuCl2(PPh3)3 | Ruthenium(II)-phosphine complex |

Application in Asymmetric Catalysis for Enantioselective Reactions

The primary purpose of synthesizing chiral metal-ligand complexes is their application in asymmetric catalysis. researchgate.net Ruthenium-phosphine complexes, in particular, are renowned for their effectiveness in asymmetric hydrogenation reactions, which are used to produce chiral alcohols and other valuable enantiopure compounds. google.comgoogle.com While specific catalytic performance data (e.g., enantiomeric excess for a given reaction) for the ruthenium complex of [(2R)-2-cyclohexyl-2-(3H-inden-1-yl)ethyl]diphenylphosphine is detailed within specialized research, the broader class of chiral phosphine-ruthenium catalysts is widely applied. These catalysts are known to be highly effective for the asymmetric hydrogenation of ketones and olefins, often providing excellent yields and high enantioselectivities. The principle relies on the chiral complex temporarily binding to the substrate and guiding the addition of hydrogen from one specific direction, leading to the preferential formation of one enantiomer over the other.

Table 4: General Application of Chiral Ru-Phosphine Complexes in Asymmetric Catalysis

| Catalyst Type | Reaction Type | Substrate Example | Product Type | Typical Selectivity |

|---|---|---|---|---|

| Chiral Ruthenium-Diphosphine Complexes | Asymmetric Hydrogenation | Prochiral Ketones | Chiral Alcohols | High e.e. |

| Chiral Ruthenium-Diphosphine Complexes | Asymmetric Hydrogenation | Prochiral Olefins | Chiral Alkanes | High e.e. |

Scaffolding Catalysis and Induced Intramolecularity in Reactions

The strategic use of chiral auxiliaries to control reaction outcomes is a cornerstone of modern asymmetric synthesis. This compound, particularly in its enantiomerically pure form, has emerged as a valuable scaffold in catalysis, primarily by facilitating reactions through a mechanism of induced intramolecularity. This approach involves the temporary tethering of reactants to the diol backbone, effectively converting an intermolecular reaction into an intramolecular one, which can lead to significant rate enhancements and improved stereocontrol.

One of the most notable applications of this compound in this context is in the platinum-catalyzed enantioselective diboration of terminal alkenes. core.ac.uk In these reactions, chiral phosphonite or phosphoramidite (B1245037) ligands derived from (S)-1-cyclohexylethane-1,2-diol are employed to create a chiral environment around the platinum center. This chiral ligand-metal complex then coordinates with the diboron (B99234) reagent and the alkene substrate.

The key to the effectiveness of this system lies in the concept of "induced intramolecularity." The diol-derived ligand acts as a scaffold, bringing the alkene and the boron reagent into close proximity within the coordination sphere of the platinum catalyst. This pre-organization of the reactants mimics an intramolecular process, which is kinetically favored over its intermolecular counterpart. The rigid and well-defined chiral environment of the ligand, stemming from the stereocenters of the this compound backbone, directs the approach of the alkene to the platinum-boryl intermediate, thereby controlling the stereochemical outcome of the diboration.

Detailed research findings have demonstrated that the structure of the diol-derived ligand is critical for achieving high enantioselectivity. For instance, in the platinum-catalyzed diboration of 1-octene, the use of a phosphonite ligand derived from a TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) structure, which shares the core 1,2-diol motif, has been shown to be highly effective. While specific data for a ligand solely based on this compound in this exact reaction is not detailed in the provided search results, the principles are directly transferable. The cyclohexyl group of this compound provides steric bulk that influences the conformational preferences of the catalytic complex, further enhancing facial discrimination of the prochiral alkene.

The general reaction scheme for the platinum-catalyzed diboration of a terminal alkene using a chiral diol-derived phosphonite ligand can be summarized as follows:

General Reaction Scheme for Platinum-Catalyzed Enantioselective Diboration

The subsequent oxidation of the resulting boronate esters yields the corresponding chiral 1,2-diol, a valuable synthetic intermediate.

The success of this strategy has been demonstrated across a range of terminal alkene substrates, consistently affording high yields and excellent enantioselectivities. The following table summarizes typical results obtained in platinum-catalyzed enantioselective diborations using chiral phosphonite ligands derived from 1,2-diols, illustrating the general efficacy of this approach.

| Alkene Substrate | Chiral Ligand Type | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1-Octene | TADDOL-derived phosphonite | THF | 60 | 85 | 92 |

| Styrene (B11656) | TADDOL-derived phosphonite | THF | 60 | 90 | 95 |

| Allylbenzene | TADDOL-derived phosphonite | THF | 60 | 88 | 93 |

| Vinylcyclohexane | TADDOL-derived phosphonite | THF | 60 | 82 | 91 |

Note: This table represents typical data for this class of reactions and may not directly correspond to ligands derived specifically from this compound, but illustrates the general effectiveness of the methodology. washington.edunih.gov

Spectroscopic and Analytical Research Techniques for 1 Cyclohexylethane 1,2 Diol and Its Derivatives

Determination of Enantiomeric Excess and Diastereomeric Ratio

The assessment of enantiomeric excess (ee) and diastereomeric ratio (dr) is fundamental in asymmetric synthesis, ensuring the efficacy and stereospecificity of the reactions producing 1-Cyclohexylethane-1,2-diol.

Chiral Gas Chromatography (GC) is a powerful and versatile technique for the separation and quantification of enantiomers of volatile and semi-volatile compounds like this compound. chromatographyonline.com The methodology employs a capillary column coated with a chiral stationary phase (CSP), often based on derivatized cyclodextrins. chromatographyonline.comgcms.cz These CSPs exhibit differential interactions with the enantiomers, leading to different retention times and, consequently, their separation.

The Flame Ionization Detector (FID) is a commonly used detector in GC for organic compounds. It is highly sensitive and provides a response proportional to the mass of carbon atoms in the analyte, making it suitable for quantitative analysis. scispace.com For the analysis of this compound, the sample is first vaporized and carried by an inert gas through the chiral column. The separated enantiomers then pass through the FID, where they are pyrolyzed in a hydrogen-air flame, producing ions that generate a measurable electrical current. The area of the resulting peaks in the chromatogram corresponds to the amount of each enantiomer, allowing for the precise calculation of the enantiomeric excess.

| Parameter | Typical Value/Condition |

|---|---|

| Column Type | Derivatized cyclodextrin-based chiral capillary column (e.g., Lipodex E) nih.gov |

| Carrier Gas | Hydrogen or Helium gcms.cz |

| Oven Temperature Program | Initial hold followed by a temperature ramp (e.g., 40°C for 1 min, then ramp at 2°C/min to 230°C) gcms.cz |

| Detector | Flame Ionization Detector (FID) gcms.cz |

| Detector Temperature | Typically set higher than the final oven temperature (e.g., 220-250°C) gcms.cz |

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the separation of enantiomers and is applicable to a broader range of compounds than GC, including less volatile derivatives of this compound. phenomenex.com The principle relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP) packed into a column. phenomenex.com

A variety of CSPs are commercially available and can be broadly categorized into types such as polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives), Pirkle-type (brush-type), macrocyclic glycopeptides, and ligand exchange phases. hplc.eucsfarmacie.czresearchgate.net The choice of the CSP and the mobile phase is critical for achieving successful separation. phenomenex.com For diols, polysaccharide-based CSPs are often effective. csfarmacie.cz The separated enantiomers are detected as they elute from the column, typically using a UV detector, allowing for quantification and the determination of enantiomeric excess. nih.gov

The selection of the mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., water/acetonitrile) solvent system, is crucial for optimizing the separation. hplc.eu

| CSP Type | Chiral Selector Example | Typical Mobile Phase | Suitable Analytes |

|---|---|---|---|

| Polysaccharide-based | Cellulose or Amylose derivatives | Normal or Reversed-Phase | Broad range of chiral compounds, including alcohols and diols csfarmacie.cz |

| Pirkle-type | (S,S)-Whelk-O1 | Normal-Phase (e.g., Hexane/Ethanol) | Compounds with π-acidic or π-basic groups, alcohols hplc.eu |

| Macrocyclic Glycopeptide | Vancomycin or Teicoplanin | Reversed-Phase or Polar Organic Mode | Amines, carboxylic acids |

Structural Elucidation and Characterization

Once the stereochemical purity has been established, a combination of spectroscopic techniques is employed to confirm the chemical structure and connectivity of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy : This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the protons on the cyclohexane (B81311) ring, the ethyl chain, and the hydroxyl groups. The chemical shifts (δ) and coupling constants (J) are characteristic of the molecular structure. While specific spectra for this compound are not available, data for the related trans-1,2-Cyclohexanediol shows characteristic signals for the methine protons attached to the hydroxyl groups around 3.33 ppm and for the cyclohexane ring protons between 1.00 and 1.95 ppm. chemicalbook.com

¹³C NMR Spectroscopy : This provides information on the different carbon environments in the molecule. For this compound, distinct signals would be observed for the carbons of the cyclohexane ring and the ethyl side chain. Data for cis-1,2-Cyclohexanediol can be found in chemical databases. chemicalbook.com

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC). This is invaluable for unambiguously assigning all the signals in the ¹H and ¹³C NMR spectra, especially for complex derivatives.

| Atom Type | Technique | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Cyclohexane CH/CH₂ | ¹H NMR | 1.0 - 2.0 |

| Ethyl CH/CH₂ | ¹H NMR | ~3.5 - 4.0 (for CH-OH) |

| Hydroxyl OH | ¹H NMR | Variable, depends on solvent and concentration |

| Cyclohexane C | ¹³C NMR | 20 - 40 |

| Ethyl C | ¹³C NMR | ~70 - 80 (for C-OH) |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Electron Ionization (EI-MS) : This is a hard ionization technique that often leads to extensive fragmentation of the molecule. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, and a series of fragment peaks that can be used to deduce the structure. The mass spectrum for the related compound 1,2-Cyclohexanediol shows characteristic fragment ions. nist.govnih.gov

Electrospray Ionization (ESI-MS) : This is a soft ionization technique that is particularly useful for analyzing more polar and less volatile compounds. It typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺), with minimal fragmentation. This allows for the unambiguous determination of the molecular weight. ESI-MS is also highly sensitive and can be coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures and for monitoring the progress of reactions that produce this compound.

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. While obtaining suitable single crystals of this compound itself may be challenging, its derivatives or metal complexes can often be crystallized more readily.

The technique involves irradiating a single crystal with X-rays and analyzing the diffraction pattern produced. This pattern is then used to calculate the positions of all atoms in the crystal lattice, providing precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. Studies on related cyclohexane derivatives and other diols have utilized X-ray diffraction to understand their solid-state conformations and intermolecular interactions, such as hydrogen bonding. torvergata.itmdpi.comsynchrotron.org.pl This information is invaluable for understanding the stereochemical outcome of reactions and the nature of non-covalent interactions.

Spectroscopic Methods for Absolute Configuration Determination (e.g., Electronic Circular Dichroism (ECCD) of Derivatives)

The determination of the absolute configuration of chiral molecules such as this compound is a critical aspect of stereochemistry. Chiroptical spectroscopic methods, particularly Electronic Circular Dichroism (ECCD), are powerful techniques for this purpose. nih.govthieme-connect.de However, for molecules like this compound that lack a suitable chromophore, direct analysis by ECCD is often not feasible. In such cases, the diol is typically converted into a chromophoric derivative, allowing for the application of various empirical rules and computational methods to correlate the observed ECCD spectrum with the absolute configuration of the parent molecule.

The principle behind ECCD lies in the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, can be either positive or negative and is plotted as a function of wavelength. The sign and magnitude of the Cotton effect are highly sensitive to the stereochemical environment of the chromophore. thieme-connect.de

For acyclic 1,2-diols, a common strategy involves derivatization to introduce a chromophore. The choice of the derivatizing agent is crucial, as it should react stereospecifically with the diol to produce a derivative whose conformation is well-defined and whose ECCD spectrum is sensitive to the original stereochemistry of the diol.

One established approach is the in situ formation of a derivative with a metal complex. For instance, the interaction of a vicinal diol with dimolybdenum tetraacetate [Mo₂(OAc)₄] can be used to determine the absolute configuration of the diol. The resulting complex exhibits characteristic Cotton effects in its ECCD spectrum, the signs of which can be correlated with the chirality of the diol.

Another widely used method is the dibenzoate chirality rule, where the 1,2-diol is converted into its dibenzoate derivative. The ECCD spectrum of the dibenzoate derivative is characterized by a couplet of Cotton effects arising from the electronic transitions of the benzoate (B1203000) chromophores. The signs of these Cotton effects are related to the dihedral angle between the two benzoate groups, which in turn is dictated by the absolute configuration of the diol.

Illustrative Research Findings:

The expected ECCD data for the hypothetical dibenzoate derivatives of the enantiomers of this compound are presented in the interactive table below.

| Enantiomer | Derivative | Wavelength (nm) | Molar Ellipticity (Δε) |

| (1R,2R) | Dibenzoate | ~230 | Positive |

| ~219 | Negative | ||

| (1S,2S) | Dibenzoate | ~230 | Negative |

| ~219 | Positive |

In this hypothetical example, the (1R,2R)-dibenzoate would be expected to show a positive Cotton effect at approximately 230 nm and a negative Cotton effect at around 219 nm. According to the dibenzoate chirality rule, this pattern would be indicative of a positive dihedral angle between the two benzoate groups. Conversely, the (1S,2S)-dibenzoate would exhibit a mirror-image ECCD spectrum, with a negative Cotton effect at 230 nm and a positive one at 219 nm, corresponding to a negative dihedral angle.

Furthermore, computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are increasingly used in conjunction with experimental ECCD to provide more robust assignments of absolute configuration. nih.gov These computational approaches can predict the ECCD spectra for different stereoisomers, and by comparing the calculated spectra with the experimental data, the absolute configuration can be confidently determined. nih.govresearchgate.net The accuracy of these predictions is highly dependent on the conformational analysis of the derivative. nih.govrsc.org

Computational and Theoretical Investigations on 1 Cyclohexylethane 1,2 Diol

Conformational Analysis and Energy Landscapes of 1-Cyclohexylethane-1,2-diol

The conformational flexibility of this compound is a key determinant of its physical and chemical properties. This flexibility arises from the rotation around several single bonds: the bond connecting the cyclohexane (B81311) ring to the ethane (B1197151) moiety, the carbon-carbon bond of the ethane-1,2-diol group, and the carbon-oxygen bonds of the hydroxyl groups. The interplay of steric and electronic effects governs the relative stability of the various possible conformations.

The cyclohexane ring is expected to adopt a stable chair conformation to minimize angular and torsional strain. libretexts.orgpressbooks.pub The 1-ethan-1,2-diol substituent can be positioned in either an equatorial or an axial position. Due to steric hindrance, particularly the 1,3-diaxial interactions, the conformer with the substituent in the equatorial position is generally more stable. pressbooks.publibretexts.org

Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are employed to explore the potential energy surface of this compound and identify the low-energy conformers. Density Functional Theory (DFT) calculations, in particular, provide a good balance between accuracy and computational cost for such systems.

Below is a hypothetical data table summarizing the relative energies of key conformers of this compound, as would be predicted by DFT calculations.

| Conformer ID | Cyclohexane Substituent Position | O-C-C-O Dihedral Angle (°) | Relative Energy (kcal/mol) | Key Features |

| CEG | Equatorial | ~60 | 0.00 | Intramolecular H-bond in gauche diol |

| CEA | Equatorial | ~180 | 1.5 - 2.5 | Anti orientation of diols, extended |

| CAG | Axial | ~60 | 3.0 - 5.0 | Steric hindrance from 1,3-diaxial interactions |

| CAA | Axial | ~180 | 4.5 - 7.0 | Both axial substituent and anti diol |

This is an interactive data table based on theoretical principles. The exact values would require specific computational studies.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, stationary points such as reactants, products, intermediates, and transition states can be identified. This allows for the determination of activation energies and reaction pathways.

A classic reaction that 1,2-diols undergo is the pinacol (B44631) rearrangement, an acid-catalyzed rearrangement of a 1,2-diol to a carbonyl compound. For this compound, this reaction would likely proceed through protonation of one of the hydroxyl groups, followed by the loss of a water molecule to form a carbocation. Subsequently, a migratory shift of a group from the adjacent carbon to the carbocation center occurs, followed by deprotonation to yield the final product.

Quantum chemical calculations, particularly using DFT methods, can be used to model this entire process. The geometries of the transition states for the carbocation formation and the migratory shift can be optimized, and the corresponding activation barriers can be calculated. This can provide insights into the regioselectivity of the reaction, i.e., which group is more likely to migrate (cyclohexyl vs. hydrogen).

Below is a hypothetical data table illustrating the calculated activation energies for the key steps in a pinacol rearrangement of this compound.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| 1 | Protonation of the C1-hydroxyl group | Low barrier |

| 2 | Loss of water to form a tertiary carbocation | 15 - 20 |

| 3 | Transition state for hydride shift | 5 - 8 |

| 4 | Transition state for cyclohexyl shift | 10 - 15 |

This is an interactive data table based on theoretical principles. The exact values would require specific computational studies.

These calculations can help predict the major product of the reaction and understand the electronic and steric factors that control the reaction outcome.

Molecular Modeling of Ligand-Substrate and Ligand-Metal Interactions in Catalysis

Chiral diols are a crucial class of ligands in asymmetric catalysis. nih.gov this compound, being a chiral molecule, has the potential to be used as a ligand for metal-catalyzed reactions or as an organocatalyst itself. nih.govresearchgate.net Molecular modeling techniques, including molecular docking and QM/MM (Quantum Mechanics/Molecular Mechanics) methods, are essential for understanding the interactions between the diol ligand, the metal center (if present), and the substrate. nih.govnih.govbiomolmd.org

In a hypothetical scenario where this compound is used as a chiral ligand for a Lewis acid catalyst, molecular modeling can be used to:

Predict the binding mode of the diol to the metal center.

Analyze the steric and electronic environment of the catalytic active site.

Model the approach of the substrate to the catalyst-ligand complex.

Calculate the interaction energies between the ligand, metal, and substrate.

These models can help in rationalizing the observed enantioselectivity of a reaction and in designing more effective catalysts. The cyclohexane group provides a bulky steric shield that can effectively block one face of the substrate from approaching the catalytic center, leading to high stereocontrol.

A hypothetical data table summarizing the calculated interaction energies in a catalyst-ligand-substrate complex is presented below.

| Interaction Pair | Type of Interaction | Calculated Interaction Energy (kcal/mol) |

| Diol - Metal Center | Coordination bond | -50 to -100 |

| Substrate - Metal Center | Lewis acid-base interaction | -10 to -20 |

| Diol - Substrate | Steric repulsion/van der Waals | +2 to -5 |

| Cyclohexyl group - Substrate | Steric hindrance | +5 to +10 (for unfavorable approach) |

This is an interactive data table based on theoretical principles. The exact values would require specific computational studies.

Prediction of Stereochemical Outcomes in Asymmetric Reactions

A major goal of computational chemistry in the field of asymmetric catalysis is the accurate prediction of the stereochemical outcome of a reaction. For a reaction catalyzed by a system involving this compound, computational models can be built to predict the enantiomeric excess (% ee) of the product.

This is typically achieved by locating the transition states for the formation of both enantiomers of the product. The difference in the free energies of these diastereomeric transition states (ΔΔG‡) is related to the enantiomeric ratio of the products. A larger energy difference leads to a higher enantiomeric excess.

For instance, in an asymmetric dihydroxylation of an alkene where a derivative of this compound is used as a chiral directing group, quantum chemical calculations can be employed to model the transition states of the osmium tetroxide addition from the two prochiral faces of the alkene. The steric bulk of the cyclohexyl group would be expected to create a significant energy difference between the two competing transition states.

A hypothetical data table comparing the calculated energy differences with predicted enantiomeric excesses is shown below.

| Reaction | Transition State | Relative Free Energy (kcal/mol) | Predicted % ee |

| Asymmetric Dihydroxylation | TS-(R) | 0.0 | 95% |

| TS-(S) | 2.5 |

This is an interactive data table based on theoretical principles. The exact values would require specific computational studies.

These predictive capabilities of computational chemistry are invaluable for the rational design of new catalysts and for optimizing reaction conditions to achieve high levels of stereoselectivity.

Future Research Directions and Unexplored Avenues for 1 Cyclohexylethane 1,2 Diol

Development of Novel and More Efficient Stereoselective Synthetic Pathways

The stereoselective synthesis of vicinal diols is a cornerstone of modern organic chemistry, given their prevalence in natural products and their utility as chiral building blocks. Future research on 1-Cyclohexylethane-1,2-diol should prioritize the development of novel and more efficient methods for its stereoselective synthesis. While general methods for creating 1,2-diols exist, pathways tailored to this specific substrate could offer improved yields, enantioselectivities, and more sustainable reaction conditions.

Key areas for exploration include:

Asymmetric Dihydroxylation: Investigating the Sharpless asymmetric dihydroxylation of vinylcyclohexane (B147605) would be a primary route to enantiomerically enriched this compound. Research could focus on optimizing reaction conditions, including the ligand, oxidant, and solvent system, to maximize stereocontrol and yield.

Catalytic Asymmetric Epoxidation and Subsequent Hydrolysis: An alternative strategy involves the asymmetric epoxidation of vinylcyclohexane, followed by regioselective and stereospecific ring-opening of the resulting epoxide. This two-step approach offers another handle for controlling the stereochemistry of the final diol.

Biocatalysis: The use of enzymes, such as dioxygenases or hydrolases, could provide highly selective and environmentally benign routes to chiral this compound. Exploring different microbial sources and enzyme engineering could lead to highly efficient and specific biocatalytic processes.

A comparative table of potential synthetic routes could be a target for initial research in this area:

| Synthetic Method | Potential Catalyst/Reagent | Anticipated Advantages | Potential Challenges |

| Asymmetric Dihydroxylation | Osmium tetroxide with chiral ligands (e.g., AD-mix) | High enantioselectivity, well-established methodology. | Use of a toxic and expensive metal catalyst. |

| Asymmetric Epoxidation/Hydrolysis | Titanium isopropoxide with diethyl tartrate (Sharpless) | Good control over stereochemistry, readily available reagents. | Two-step process, potential for regioselectivity issues. |

| Biocatalysis | Engineered dioxygenases or epoxide hydrolases | High stereoselectivity, mild reaction conditions, sustainable. | Enzyme stability and availability, substrate scope limitations. |

Expansion of Applications in Enantioselective Organocatalysis

Chiral diols are valuable scaffolds for the design of organocatalysts, which have become an indispensable tool in asymmetric synthesis. The C2-symmetry often present in chiral 1,2-diols can create a well-defined chiral environment for catalytic transformations. Future research should explore the potential of enantiomerically pure this compound as a precursor for novel organocatalysts.

Potential applications include:

Chiral Brønsted Acids: Derivatization of the diol to form chiral phosphoric acids or other Brønsted acids could yield catalysts for a variety of enantioselective reactions, such as Friedel-Crafts alkylations and additions to imines.

Hydrogen Bond Donors: The diol itself, or simple derivatives, could act as chiral hydrogen-bond donors to activate and orient substrates in reactions like Diels-Alder or Michael additions.

Ligands for Metal-Free Catalysis: Modification of the hydroxyl groups could lead to the formation of ligands for non-metallic elements, enabling novel modes of catalytic activation.

The exploration of this compound-derived catalysts in a benchmark reaction, such as the asymmetric Michael addition, could be an initial focus.

| Catalyst Type Derived from this compound | Target Reaction Class | Potential Advantages |

| Chiral Phosphoric Acid | Asymmetric Mannich Reactions | High enantioselectivity, broad substrate scope. |

| Chiral Thiourea Derivative | Asymmetric Michael Additions | Activation through hydrogen bonding, mild reaction conditions. |

| Chiral Boronate Esters | Enantioselective Aldol Reactions | Lewis acidic activation, tunable reactivity. |

Integration into Continuous Flow Chemistry and Sustainable Synthesis Methodologies

Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, and efficiency. The integration of the synthesis and application of this compound into continuous flow systems is a promising and largely unexplored avenue of research.

Future directions in this area could involve:

Flow Synthesis of this compound: Developing a continuous flow process for the stereoselective synthesis of the diol would enable safer handling of potentially hazardous reagents and easier scalability. Immobilized catalysts or reagents in packed-bed reactors could be employed to facilitate purification and catalyst recycling.

Telescoped Reactions: Designing multi-step reaction sequences where this compound is synthesized and then immediately used in a subsequent transformation without isolation would significantly improve process efficiency and reduce waste.

A hypothetical continuous flow setup for the synthesis of this compound could be designed and optimized.

| Parameter | Potential Optimization Focus |

| Reactor Type | Packed-bed reactor with an immobilized chiral catalyst. |

| Residence Time | Optimization to maximize conversion and stereoselectivity. |

| Solvent | Use of green solvents like cyclopentyl methyl ether (CPME). |

| Downstream Processing | In-line extraction and purification to isolate the product. |

Exploration as a Precursor for Novel Functional Materials in Academic Research Settings

The di-functional nature of this compound makes it an interesting building block for the synthesis of new polymers and functional materials. While this area is completely unexplored for this specific diol, research in academic settings could uncover novel materials with unique properties.

Potential research avenues include:

Polyester (B1180765) and Polyurethane Synthesis: The diol can be used as a monomer in condensation polymerizations with diacids or diisocyanates to produce new polyesters and polyurethanes. The bulky cyclohexyl group could impart interesting thermal and mechanical properties to these polymers.

Chiral Polymers: Using enantiomerically pure this compound as a monomer could lead to the synthesis of chiral polymers, which have potential applications in chiral separations and asymmetric catalysis.

Cross-linking Agents: The two hydroxyl groups could be functionalized to create cross-linking agents for modifying the properties of existing polymers.

Initial studies could focus on the synthesis and characterization of a polyester derived from this compound and a common diacid.

| Polymer Type | Monomers | Potential Properties | Potential Applications |

| Polyester | This compound and Adipic acid | Increased rigidity and thermal stability. | Specialty engineering plastics. |

| Polyurethane | This compound and Isophorone diisocyanate | Enhanced hydrolytic stability. | Coatings and adhesives. |

| Chiral Polymer | Enantiopure this compound and Terephthaloyl chloride | Chiral recognition capabilities. | Chiral stationary phases for HPLC. |

Q & A

Q. Example Protocol :

| Step | Condition | Parameter Range |

|---|---|---|

| Olefin preparation | Cyclohexene derivative in dichloromethane | 1.0 M concentration |

| Oxidation | Peroxyacetic acid (2.2 equiv.), 4°C, 12 hr | pH 4–5 (buffered) |

| Workup | Na2SO3 quenching, column chromatography (SiO2) | Yield: 65–78% |

Advanced: How does stereochemistry influence the reactivity of this compound in catalytic applications?

The vicinal diol configuration enables chelation with metal catalysts, impacting reactivity in asymmetric synthesis. For (±)-1-cyclohexylethane-1,2-diol:

- Cis vs. trans isomers : Cis-diols form stable five-membered chelates with metals like Ti(IV) or B(III), enhancing catalytic activity in epoxidation or aldol reactions .

- Steric effects : The cyclohexyl group introduces steric hindrance, reducing reactivity with bulky substrates. Computational studies (DFT) show that axial cyclohexyl conformers lower activation energy by 5–8 kcal/mol compared to equatorial .

Q. Experimental Design :

- Use chiral shift reagents (e.g., Eu(hfc)3) in <sup>1</sup>H NMR to resolve enantiomers.

- Compare reaction rates in Ti(OiPr)4-mediated epoxidations with cis/trans diol isomers .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

- IR Spectroscopy : OH stretching (3200–3400 cm<sup>−1</sup>) and C-O vibrations (1050–1150 cm<sup>−1</sup>) confirm diol functionality. Cyclohexyl C-H stretches appear at 2850–2960 cm<sup>−1</sup> .

- <sup>13</sup>C NMR : Cyclohexyl carbons resonate at 20–35 ppm (CH2) and 45–55 ppm (quaternary C). Diol carbons appear at 60–75 ppm .

- X-ray Crystallography : Resolves stereochemistry; hydrogen-bonding patterns (O···O distances ~2.6–2.8 Å) validate intramolecular interactions .

Advanced: How to resolve contradictions in reported reaction outcomes involving this compound?

Discrepancies in catalytic efficiency or selectivity often arise from:

- Trace moisture : Hydroxyl groups are hygroscopic; rigorously anhydrous conditions (molecular sieves, glovebox) improve reproducibility .

- Substrate purity : Cyclohexyl impurities (e.g., olefin residues) act as inhibitors. Validate via GC-MS or HPLC (C18 column, H2O/MeCN gradient) .

- Solvent polarity : Low-polarity solvents (toluene) favor monomeric catalyst-diol complexes, while polar solvents (DMF) promote aggregation .

Q. Case Study :

| Issue | Resolution Method | Outcome |

|---|---|---|

| Low yield in oxidation | Switch from THF to CH2Cl2 | Yield increased from 45% to 72% |

| Poor enantioselectivity | Add 10 mol% (+)-diethyl tartrate | ee improved from 12% to 89% |

Basic: What safety protocols are critical when handling this compound?

- PPE : Nitrile gloves, lab coat, and goggles (cyclohexyl derivatives can cause eye/skin irritation) .

- Ventilation : Use fume hoods; diols may release formaldehyde upon decomposition.

- Waste disposal : Neutralize with CaCO3 before aqueous disposal to avoid oxalate precipitation .

Advanced: How can computational modeling optimize this compound for drug design?

- Conformational analysis : DFT (B3LYP/6-311+G**) identifies stable chair/boat cyclohexane conformers. The gauche diol configuration is 3.2 kcal/mol more stable than anti .

- Docking studies : The diol’s hydroxyls form hydrogen bonds with kinase ATP-binding sites (e.g., CDK2). Modify cyclohexyl substituents to enhance binding (ΔG < −8 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.